YM-254890, also known as (2S,3R)-2-acetamido-3-hydroxy-4-methylpentanoate, is a cyclic depsipeptide natural product isolated from the culture broth of Chromobacterium sp. [, ]. It is classified as a potent and selective inhibitor of the Gαq/11 subfamily of heterotrimeric G proteins [, , ]. YM-254890 is a valuable tool in scientific research for investigating G protein activation, Gαq/11-coupled receptor signaling, and Gαq/11-mediated biological events [, ].
Developing more potent and scalable analogs: Overcoming synthetic challenges associated with YM-254890 analogs could lead to the development of more potent and readily available tools for Gαq/11 research [, ].
Expanding the use of YM-254890 in complex biological systems: Exploring the effects of YM-254890 in more complex models of disease could reveal novel insights into the roles of Gαq/11 in human health and disease [, ].
Investigating the potential of YM-254890 as a therapeutic agent: Further preclinical and clinical studies are needed to evaluate the efficacy and safety of YM-254890 for treating diseases associated with Gαq/11 dysfunction [, , ].
YM-254890 is a cyclic depsipeptide that serves as a selective inhibitor of the Gq protein subfamily. It was first isolated from the fermentation broth of a marine-derived bacterium, Nocardiopsis sp., and has gained attention for its pharmacological properties, particularly in modulating G protein-coupled receptor signaling pathways. This compound is notable for its ability to inhibit Gq-mediated signaling, which is implicated in various physiological processes, including cardiac function and neurotransmission.
YM-254890 was discovered in 2006 during a screening for bioactive compounds from marine microorganisms. It belongs to the class of cyclic depsipeptides, characterized by their unique cyclic structure that includes both peptide and ester linkages. The compound is classified under natural products due to its origin from biological sources. Its structural similarity to another compound, FR900359, highlights its potential as a template for further drug development targeting Gq proteins.
The total synthesis of YM-254890 involves several key steps, including both solid-phase and solution-phase synthesis techniques. The initial approach utilizes solid-phase peptide synthesis to create a linear precursor, which is subsequently cyclized to form the final cyclic structure.
The molecular structure of YM-254890 comprises a cyclic arrangement of amino acids and esters, contributing to its unique conformational properties. The specific sequence includes D-Pla (D-piperazic acid), N-methyl-D-hydroxyalanine, and other residues that are crucial for its biological activity.
YM-254890 participates in various chemical reactions primarily related to its interactions with Gq proteins. Its mechanism involves binding to the G protein's active site, thereby inhibiting downstream signaling pathways.
YM-254890 functions by disrupting the interaction between Gq proteins and their respective receptors. This inhibition prevents the activation of downstream signaling cascades that lead to physiological responses.
Studies utilizing nuclear magnetic resonance spectroscopy have confirmed the structural integrity of YM-254890 post-synthesis, ensuring that it retains its biological activity .
YM-254890 has significant implications in scientific research, particularly in pharmacology and drug discovery:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3